1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-ethoxyphenyl)ethanone
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Overview
Description
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-ethoxyphenyl)ethanone, also known as DPP6, is a potent and selective inhibitor of the enzyme dipeptidyl peptidase 6 (DPP6). DPP6 is a member of the prolyl oligopeptidase family of enzymes and plays a key role in the regulation of neuropeptide signaling in the brain.
Scientific Research Applications
Antitumor Activity
This compound has been synthesized and evaluated for its antiproliferative activity against various cancer cell lines . A series of these compounds demonstrated moderate to significant cytotoxic activity with IC50 values below 18 µM on A549 cells, which were comparable to that of the reference gefitinib . Especially, compound 5a exhibited considerable potency both in cellular and EGFR enzymatic assays .
EGFR Inhibition
The compound has been identified as a potential EGFR inhibitor . It was capable of down-regulating the expression of EGFR and inhibited EGFR phosphorylation in a dose-dependent manner .
Synthesis of Tetrahydropteroic Acid Derivatives
5,6,7,8-Tetrahydropyrido [4,3-d]pyrimidine and related compounds have been used as starting materials for the multi-step synthesis of tetrahydropteroic acid derivatives .
Structure Features and Synthetic Methodologies
The compound is part of the pyrido [4,3-d]pyrimidines class of compounds, and there has been a study on the structure features, reactions, and synthetic methodologies of these compounds .
Pharmaceutical Applications
The compound has potential pharmaceutical applications, as indicated by the existence of a patent for compounds of this formula .
Multicomponent Synthesis
The compound can be obtained from pyridine and pyrimidine derivatives or from multicomponent synthesis .
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4).
Mode of Action
The compound interacts with its target, EGFR, by inhibiting its phosphorylation . This inhibition is dose-dependent, meaning the degree of inhibition increases with the concentration of the compound. The inhibition of EGFR phosphorylation disrupts the normal signaling pathways of the cell, leading to changes in cell function.
Biochemical Pathways
The compound affects the EGFR signaling pathway. Under normal conditions, the binding of a ligand to EGFR leads to receptor dimerization, autophosphorylation, and activation of downstream signaling pathways, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways. These pathways regulate various cellular processes, including proliferation, differentiation, and survival. By inhibiting EGFR phosphorylation, the compound disrupts these pathways, potentially leading to decreased cell proliferation and increased cell death .
Pharmacokinetics
The compound’s efficacy against cancer cell lines suggests it may have favorable bioavailability .
Result of Action
The compound’s action results in the down-regulation of EGFR expression and inhibition of EGFR phosphorylation . This can lead to decreased cell proliferation and increased cell death, particularly in cancer cells that overexpress EGFR.
properties
IUPAC Name |
1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-2-(4-ethoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-2-22-15-5-3-13(4-6-15)9-17(21)20-8-7-16-14(11-20)10-18-12-19-16/h3-6,10,12H,2,7-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJQPGFTRBFLNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCC3=NC=NC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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